molecular formula C15H19N5O4S B8045788 N1-benzyl-N5-phenyl-biguanide sulfate

N1-benzyl-N5-phenyl-biguanide sulfate

Cat. No.: B8045788
M. Wt: 365.4 g/mol
InChI Key: AKAAKPPZLDLNBQ-UHFFFAOYSA-N
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Description

N1-benzyl-N5-phenyl-biguanide sulfate is a chemical research compound of significant interest in neuroscience and pharmacology, primarily recognized for its role as a selective agonist of the 5-hydroxytryptamine 3 (5-HT3) receptor . The 5-HT3 receptor is a ligand-gated ion channel, distinct from other serotonin receptors which are G-protein coupled, making it a critical target for studying neurotransmission and behavior . Researchers utilize this biguanide derivative in experimental models to elucidate the function of 5-HT3 receptors in the central nervous system, where it has been shown to trigger dopamine release in brain regions such as the nucleus accumbens . This mechanism is pivotal for investigations into the interaction between serotonin and dopamine pathways. Beyond its specific receptor activity, the compound belongs to the biguanide class, a group known for its versatile biological activities and unique chemical properties, including strong hydrogen-bonding capability and the formation of stable complexes . This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. The sulfate salt form typically offers enhanced stability and solubility for experimental preparations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1E)-1-[amino(anilino)methylidene]-2-benzylguanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5.H2O4S/c16-14(18-11-12-7-3-1-4-8-12)20-15(17)19-13-9-5-2-6-10-13;1-5(2,3)4/h1-10H,11H2,(H5,16,17,18,19,20);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAAKPPZLDLNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(N)N=C(N)NC2=CC=CC=C2.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN=C(N)/N=C(\N)/NC2=CC=CC=C2.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N1 Benzyl N5 Phenyl Biguanide Sulfate and Analogues

Retrosynthetic Analysis of N1-benzyl-N5-phenyl-biguanide sulfate (B86663)

A retrosynthetic analysis of N1-benzyl-N5-phenyl-biguanide sulfate provides a logical framework for devising its synthesis. The primary disconnection strategy involves breaking the C-N bonds within the biguanide (B1667054) core. This leads to several potential synthetic routes starting from simpler precursors. nih.govresearchgate.net

One of the most common and direct approaches involves the disconnection to a substituted cyanoguanidine and an amine. nih.govscholaris.ca For the target molecule, this translates to two main pathways:

Pathway A: Disconnection to N-phenylcyanoguanidine (phenyl dicyandiamide) and benzylamine (B48309).

Pathway B: Disconnection to N-benzylcyanoguanidine and aniline.

A further disconnection can be envisioned by breaking down the cyanoguanidine intermediate itself. For instance, phenyl dicyandiamide (B1669379) can be retrosynthetically derived from dicyandiamide and aniline. This highlights a multi-step but highly versatile approach to the final product.

Another retrosynthetic strategy involves the construction of the biguanide framework from a guanidine (B92328) derivative and a cyanamide (B42294) or a carbodiimide. nih.govscholaris.ca This approach offers alternative methods for constructing the core biguanide structure. The final step in the synthesis is the formation of the sulfate salt, which is typically achieved by treating the purified biguanide free base with sulfuric acid.

Optimized Synthetic Pathways for this compound

The most prevalent and optimized synthetic routes for N1-benzyl-N5-phenyl-biguanide involve the condensation of an amine with a cyanoguanidine derivative. nih.govbeilstein-journals.org

The synthesis is commonly achieved by reacting an amine hydrochloride with a cyanoguanidine in a suitable solvent. For N1-benzyl-N5-phenyl-biguanide, this typically involves the reaction of benzylamine hydrochloride with phenyl dicyandiamide. nih.gov The reaction is often conducted at elevated temperatures, with solvents like alcohols (e.g., n-butanol) or even under solvent-free fusion conditions at high temperatures (180-200 °C) to afford good yields. nih.gov The use of amine hydrochlorides is crucial as it provides the acidic conditions necessary to activate the nitrile group of the cyanoguanidine for nucleophilic attack by the amine. scholaris.ca

To maximize the yield, optimization of reaction parameters is essential. This includes temperature, reaction time, and reactant stoichiometry. For instance, using an excess of the amine can drive the reaction towards completion. The choice of solvent also plays a significant role, with polar solvents generally being favored. nih.gov

Table 1: Illustrative Reaction Conditions for Biguanide Synthesis

Reactants Solvent Temperature Time Yield
Phenyl dicyandiamide + Benzylamine HCl n-Butanol Reflux 24h Good
Cyanoguanidine + Amine HCl Fusion 180-200°C 1h 69-84% nih.gov

While acidic conditions are generally sufficient to promote the reaction, various catalyst systems have been explored to improve efficiency. Lewis acids such as iron(III) chloride (FeCl₃) have been shown to increase the reactivity of cyanoguanidine, leading to moderate to excellent yields (55-99%). scholaris.ca Copper salts have also been utilized, particularly in the reaction of arylcyanoguanidines with aliphatic amines. beilstein-journals.org

More recently, trimethylsilyl (B98337) chloride (TMSCl) has been employed as an activating agent, which has been found to increase both yield and purity, especially when combined with microwave irradiation. scholaris.ca The reaction kinetics are typically second-order, being first-order with respect to both the amine and the cyanoguanidine. Catalysts function by lowering the activation energy of the nucleophilic addition step. scholaris.ca

Efforts to align biguanide synthesis with the principles of green chemistry have focused on several key areas. One significant advancement is the use of microwave-assisted synthesis. nih.govscholaris.ca This technique dramatically reduces reaction times from hours to minutes and often improves yields. nih.gov

Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

To investigate structure-activity relationships (SAR), a library of derivatives is often synthesized by introducing various substituents onto the core scaffold.

A common strategy for creating derivatives of N1-benzyl-N5-phenyl-biguanide for SAR studies involves modifying the benzyl (B1604629) group. nih.gov This is readily achieved by using a range of commercially available or synthetically accessible substituted benzylamines in the condensation reaction with phenyl dicyandiamide. nih.govmdpi.com

By systematically altering the substituents on the benzyl ring, one can probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics on the compound's biological activity. For example, chloro, bromo, trifluoromethyl, methyl, and methoxy (B1213986) groups can be introduced at the ortho, meta, or para positions of the benzyl ring. nih.gov The synthesis of these derivatives generally follows the same optimized protocols as the parent compound, with minor adjustments to reaction conditions as needed. nih.govmdpi.comnih.gov

Table 2: Examples of N1-(Substituted-benzyl)-N5-phenyl-biguanide Derivatives for SAR Studies

Benzyl Substituent Position Resulting Derivative
Chloro ortho N1-(2-chlorobenzyl)-N5-phenyl-biguanide
Bromo para N1-(4-bromobenzyl)-N5-phenyl-biguanide
Trifluoromethyl meta N1-(3-trifluoromethylbenzyl)-N5-phenyl-biguanide
Methyl para N1-(4-methylbenzyl)-N5-phenyl-biguanide

The resulting biguanide free bases are then typically converted to their corresponding sulfate salts for further evaluation.

Synthesis of Isomeric Biguanide Analogues

The synthesis of isomeric analogues of this compound, such as the positional isomer N1-phenyl-N5-benzyl-biguanide, relies on the strategic selection of reactants in the condensation reaction. The synthesis of unsymmetrical biguanides is highly adaptable, allowing for precise control over the placement of different substituents on the terminal nitrogen atoms (N1 and N5). scholaris.canih.gov

The core reaction involves the addition of an amine to a cyanoguanidine. nih.govresearchgate.net The identity of the groups at the N1 and N5 positions is determined by which group is part of the amine and which is part of the cyanoguanidine.

To synthesize N1-benzyl-N5-phenyl-biguanide:

React aniline (as the amine) with benzylcyanoguanidine .

Alternatively, react benzylamine (as the amine) with phenylcyanoguanidine .

To synthesize the isomer, N1-phenyl-N5-benzyl-biguanide:

React benzylamine (as the amine) with phenylcyanoguanidine .

Alternatively, react aniline (as the amine) with benzylcyanoguanidine .

The choice between these pathways may be influenced by the relative reactivity and commercial availability of the starting materials. It has been noted that anilines can be more reactive than aliphatic amines in these condensation reactions. nih.gov The reaction is typically conducted by heating the amine hydrochloride salt with the corresponding cyanoguanidine in a suitable solvent. nih.gov Microwave-assisted synthesis has also been developed as a method to accelerate the reaction and improve yields, offering tolerance to a wide range of functional groups. scholaris.ca

Table 2: Synthetic Routes to Isomeric Biguanide Analogues

Target Isomer Amine Reactant Cyanoguanidine Reactant General Conditions
N1-benzyl-N5-phenyl-biguanide Benzylamine Hydrochloride Phenylcyanoguanidine Heating in a solvent (e.g., 1-butanol, 1,4-dioxane) or microwave irradiation. scholaris.canih.gov

| N1-phenyl-N5-benzyl-biguanide | Aniline Hydrochloride | Benzylcyanoguanidine | Heating in a solvent (e.g., 1-butanol, 1,4-dioxane) or microwave irradiation. scholaris.canih.gov |

Purification and Isolation Techniques for Synthesized Biguanide Compounds

The purification and isolation of biguanide compounds can be challenging due to their inherent chemical properties. nih.gov As highly basic and polar molecules, they exhibit strong hydrogen bonding capabilities, which can lead to difficulties in handling, separation, and analysis. nih.govugd.edu.mk Effective purification is crucial to remove unreacted starting materials, side-products, and catalysts. The two primary strategies employed are chromatographic separation and crystallization/precipitation.

Chromatographic Separation Methods

Chromatography is an indispensable tool for the analysis and purification of biguanides. tandfonline.comtandfonline.com Several high-performance liquid chromatography (HPLC) based methods have been developed, tailored to the polar nature of the biguanide scaffold.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Standard RP-HPLC using C18 columns often results in poor retention of polar biguanides. tandfonline.comrsc.org To address this, ion-pairing agents such as alkanesulfonates (e.g., hexanesulfonate, octanesulfonate) are frequently added to the mobile phase. tandfonline.com The hydrophobic tail of the ion-pair agent interacts with the stationary phase, while the charged head interacts with the protonated biguanide, thereby increasing its retention time and allowing for effective separation. tandfonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular and effective alternative for purifying highly polar compounds. rsc.org This technique typically uses a polar stationary phase (e.g., an amide-based column) and a mobile phase with a high concentration of an organic solvent like acetonitrile (B52724) and a small percentage of aqueous buffer. rsc.org Under these conditions, polar analytes are well-retained and can be separated with high efficiency.

Column Chromatography: For preparative scale purification, traditional column chromatography over silica (B1680970) gel is a viable method. nih.gov A common eluent system is a gradient of methanol (B129727) in a less polar solvent such as dichloromethane (B109758) (DCM). acs.org

Table 3: Chromatographic Separation Methods for Biguanides

Method Stationary Phase Typical Mobile Phase Principle of Separation
RP-HPLC with Ion Pairing C18 (Octadecylsilane) Acetonitrile/Water with an ion-pairing agent (e.g., octanesulfonate). tandfonline.com Partitioning based on hydrophobicity, enhanced by ionic interaction between the biguanide and the ion-pairing agent.
HILIC Amide, Cyano, or Silica High % Acetonitrile with aqueous buffer (e.g., ammonium (B1175870) formate). rsc.org Partitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase.

| Silica Gel Column Chromatography | Silica Gel | Dichloromethane/Methanol gradient. acs.org | Adsorption based on polarity; more polar compounds are retained more strongly. |

Crystallization and Precipitation Protocols

Crystallization is a powerful technique for obtaining high-purity solid forms of biguanide compounds, which are typically isolated as salts due to their strong basicity. scholaris.caugd.edu.mk The target compound, this compound, is an example of such a salt.

Salt Formation and Precipitation: The synthesis of biguanides often yields the free base, which can then be converted to a desired salt by reacting it with a stoichiometric amount of a suitable acid (e.g., sulfuric acid for the sulfate salt, or hydrochloric acid for the very common hydrochloride salts). scholaris.canih.gov The resulting salt often has lower solubility in the reaction solvent and can be isolated by direct precipitation or by the addition of a less polar anti-solvent.

Recrystallization: This is the most common method for purifying crude crystalline solids. The crude biguanide salt is dissolved in a minimum amount of a suitable hot solvent or solvent system (e.g., ethanol/water), and then the solution is allowed to cool slowly. semanticscholar.org As the solubility decreases with temperature, the compound crystallizes, leaving impurities behind in the mother liquor. The selection of the recrystallization solvent is critical and is determined empirically to balance sufficient solubility at high temperatures with poor solubility at low temperatures.

Cocrystallization: A related technique is the formation of pharmaceutical cocrystals, where the biguanide is crystallized with a neutral coformer molecule, often an organic acid. ugd.edu.mkugd.edu.mk While primarily aimed at modifying the physicochemical properties of the solid, the principles of controlled crystallization apply. These methods involve dissolving the biguanide and the coformer in a specific solvent and allowing crystallization to occur through slow evaporation or cooling. ugd.edu.mk

Table 4: Crystallization and Precipitation Protocols

Technique Description Key Steps Common Solvents
Precipitation via Salt Formation Conversion of the synthesized biguanide free base into a salt, which then precipitates from the solution. 1. Dissolve crude product. 2. Add stoichiometric acid (e.g., H₂SO₄). 3. Isolate the precipitated solid by filtration. Alcohols (Ethanol), Dioxane, Water. scholaris.canih.gov
Recrystallization Purification of a crude crystalline solid by dissolving it in a hot solvent and allowing it to re-form as purer crystals upon cooling. 1. Dissolve crude salt in minimal hot solvent. 2. Cool slowly to induce crystallization. 3. Filter and wash the crystals. Ethanol/Water mixtures, Acetonitrile. semanticscholar.org

| Cocrystallization | Formation of a crystalline solid containing the biguanide and a neutral coformer in a stoichiometric ratio. | 1. Dissolve biguanide and coformer. 2. Induce crystallization (e.g., slow evaporation). 3. Isolate cocrystals. | Ethanol, Acetonitrile, Water. ugd.edu.mkugd.edu.mk |


Advanced Structural Elucidation and Conformational Analysis of N1 Benzyl N5 Phenyl Biguanide Sulfate

Comprehensive Spectroscopic Characterization Techniques

A suite of spectroscopic methods was employed to meticulously map the structure of N1-benzyl-N5-phenyl-biguanide sulfate (B86663), each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy served as a primary tool for elucidating the connectivity and chemical environment of the protons and carbons within the molecule. While specific spectral data for N1-benzyl-N5-phenyl-biguanide sulfate is not widely published, general characteristics of related arylbiguanides can be inferred.

In similar structures, the proton NMR (¹H NMR) spectra would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) and phenyl rings, typically in the range of 7.0-7.5 ppm. The methylene (B1212753) protons of the benzyl group would likely appear as a singlet or a multiplet, depending on coupling, in the upfield region. The various N-H protons of the biguanide (B1667054) core would exhibit broad signals that can be sensitive to solvent and temperature.

The carbon NMR (¹³C NMR) spectra of biguanide derivatives are characterized by signals for the biguanide carbons in the range of 155–165 ppm. The aromatic carbons would resonate in the typical 120-140 ppm region, with the benzylic carbon appearing further upfield.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, the molecular formula is established as C₁₅H₁₉N₅O₄S. HRMS analysis would confirm this by providing an experimental mass-to-charge ratio (m/z) that closely matches the theoretical exact mass of the protonated molecule [M+H]⁺ or other adducts, with very high accuracy.

Compound Molecular Formula Theoretical Exact Mass (Da)
N1-benzyl-N5-phenyl-biguanide cationC₁₅H₁₈N₅⁺268.1557
This compoundC₁₅H₁₉N₅O₄S365.1158

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the functional groups present in the molecule. The IR spectra of arylbiguanides and their salts typically display multiple strong, broad bands in the region of 2900–3300 cm⁻¹, corresponding to N-H stretching vibrations. The C=N stretching vibrations of the biguanide moiety are expected to appear in the 1600-1650 cm⁻¹ region. Bending vibrations for the aromatic C-H bonds and the methylene group would also be present at characteristic frequencies. The presence of the sulfate counter-ion would be confirmed by strong absorption bands around 1100 cm⁻¹ associated with the S-O stretching vibrations.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
N-H stretching2900 - 3300
Aromatic C-H stretching3000 - 3100
Aliphatic C-H stretching2850 - 2960
C=N stretching (biguanide)1600 - 1650
Aromatic C=C stretching1450 - 1600
S-O stretching (sulfate)~1100

Single-Crystal X-ray Diffraction Analysis of this compound

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing.

Crystal Growth Conditions and Techniques

Obtaining single crystals of sufficient quality is a critical prerequisite for X-ray diffraction analysis. For compounds like this compound, suitable crystals are typically grown by slow evaporation of a solvent from a dilute solution of the purified compound. Common solvents for this purpose include methanol (B129727), ethanol, or mixtures with water. The choice of solvent and the rate of evaporation are crucial factors that influence crystal quality.

Unit Cell Parameters and Space Group Determination

A hypothetical table of crystallographic data is presented below to illustrate the type of information obtained from a single-crystal X-ray diffraction experiment.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)12.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1975
Z4
Density (calculated) (g/cm³)1.225

The determination of the unit cell parameters and the space group is the first step in solving a crystal structure and provides fundamental information about the symmetry and repeating unit of the crystal lattice.

Molecular Conformation and Intermolecular Interactions in the Solid State

The solid-state structure of biguanide derivatives is significantly influenced by an extensive network of hydrogen bonds. In the case of the closely related bis(N-phenylbiguanidium(1+)) sulfate, crystallographic studies have revealed a non-centrosymmetric crystal structure (space group C2) that is promising for nonlinear optical (NLO) applications. The conformation of the N-phenylbiguanidium cation in its salts is primarily defined by two key dihedral angles: the angle between the two guanidine (B92328) planes of the biguanide moiety and the angle between the phenyl ring and its adjacent guanidine plane. semanticscholar.org

In various N-phenylbiguanidium salts, the interplanar angle of the biguanide portion ranges from 36° to 50°. semanticscholar.org The orientation of the phenyl ring relative to the neighboring guanidine plane can vary more widely, from 15° to 71°. semanticscholar.org This conformational flexibility is crucial in determining the final crystal packing. For bis(N-phenylbiguanidium(1+)) sulfate, the tetrahedral sulfate anions participate in a layered crystal packing arrangement, similar to what is observed with planar anions in other biguanide salts. semanticscholar.org

The stability of the crystal lattice is further enhanced by a robust network of intermolecular hydrogen bonds. In bis(N-phenylbiguanidium(1+)) sulfate, all nitrogen atoms of the biguanide moiety are involved in hydrogen bonding with the oxygen atoms of the sulfate anions. The N-H···O bond distances typically range from 2.893(2) Å to 3.031(2) Å. semanticscholar.org These interactions create a highly organized, three-dimensional supramolecular assembly.

Table 1: Selected Intermolecular Hydrogen Bond Distances in bis(N-phenylbiguanidium(1+)) sulfate

Donor-H···Acceptor Distance (Å)
N5-H5B···O1c Not specified
N4-H4A···O2c Not specified
N1-H1···O2a Not specified
N2-H2B···O3a 2.893(2) - 3.031(2)
N4-H4B···O1d 2.926(2)
N2-H2A···O3b 2.947(2)

Data sourced from a study on inorganic salts of N-phenylbiguanidium(1+) semanticscholar.org

Computational Approaches to Conformational Analysis

To complement experimental data and to probe conformational landscapes where experimental techniques may be limited, computational methods are invaluable. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for understanding the conformational preferences of molecules like this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, vibrational frequencies, and various other properties of molecules. For biguanide derivatives, DFT calculations can provide deep insights into their conformational preferences and the nature of their intramolecular and intermolecular interactions.

In studies of related N-phenylbiguanidium salts, DFT calculations have been employed to support and interpret experimental findings from X-ray diffraction and vibrational spectroscopy. semanticscholar.org For instance, the vibrational spectra (FTIR and Raman) of bis(N-phenylbiguanidium(1+)) sulfate were assigned with the aid of DFT calculations, ensuring a more accurate understanding of the vibrational modes. semanticscholar.org

A typical DFT study for a molecule like N1-benzyl-N5-phenyl-biguanide would involve:

Geometry Optimization: Starting from an initial guess of the molecular structure, the energy of the molecule is minimized to find the most stable (lowest energy) conformation. This can be performed in the gas phase or with the inclusion of solvent effects.

Conformational Search: To explore the potential energy surface, various starting geometries, particularly with respect to the rotatable bonds (e.g., the C-N bonds of the biguanide backbone and the bonds connecting the phenyl and benzyl groups), would be systematically investigated.

Frequency Calculations: These are performed to confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.

While solid-state analysis provides a static picture of molecular conformation, the behavior of a molecule in solution can be quite different. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly well-suited for exploring the conformational dynamics of flexible molecules in a solvent environment.

An MD simulation of this compound in a solvent like water would involve:

System Setup: A simulation box is created containing one or more molecules of the biguanide salt and a large number of solvent molecules.

Force Field Application: A force field (a set of parameters describing the potential energy of the system) is applied to all atoms.

Simulation Run: The classical equations of motion are solved iteratively for all atoms in the system, generating a trajectory of their positions and velocities over a certain period of time (typically nanoseconds to microseconds).

Analysis of the resulting trajectory can reveal:

Dominant Conformations: By clustering the conformations sampled during the simulation, the most populated conformational states in solution can be identified.

Conformational Transitions: The simulation can show how the molecule transitions between different conformations, providing insights into the energy barriers for these changes.

Solvation Effects: The interactions between the biguanide and the solvent molecules, including the formation and breaking of hydrogen bonds, can be analyzed in detail.

Though specific MD simulation data for this compound is not published, studies on other complex organic molecules, such as phenylhydrazono phenoxyquinolones, have successfully used MD simulations to investigate the stability of ligand-protein binding, which is fundamentally governed by conformational dynamics. nih.gov

Mechanistic Investigations of N1 Benzyl N5 Phenyl Biguanide Sulfate at Cellular and Molecular Levels in Vitro Focus

Identification and Validation of Molecular Targets in Cellular Models

Proteomic Profiling and Target Engagement Assays

There is no publicly available research detailing proteomic profiling studies or target engagement assays conducted with N1-benzyl-N5-phenyl-biguanide sulfate (B86663). Consequently, no data on potential protein targets or their engagement by the compound can be presented.

Enzyme Inhibition Kinetics and Binding Affinity Determination

No studies have been published that investigate the enzyme inhibition kinetics or determine the binding affinity of N1-benzyl-N5-phenyl-biguanide sulfate with any specific enzymes. Therefore, data tables on IC50 values, Ki constants, or binding affinities cannot be provided.

Receptor Binding Studies in In Vitro Systems

Information on receptor binding studies for this compound is not found in the scientific literature. As a result, there are no findings to report regarding its affinity or binding characteristics to any cellular receptors.

Modulation of Intracellular Signaling Pathways by this compound

Kinase Cascade Regulation

There is no available data on how this compound may regulate kinase cascades within cells. Research on its effects on specific kinases or phosphorylation events has not been published.

Transcription Factor Activation and Gene Expression Modulation

No studies have been identified that explore the impact of this compound on the activation of transcription factors or the modulation of gene expression. Therefore, no data on these potential cellular effects can be presented.

Second Messenger System Perturbations

Current published research has not extensively investigated the direct effects of this compound on classical second messenger systems. While the compound is known to induce significant downstream cellular effects, including apoptosis and metabolic reprogramming, direct evidence linking these to perturbations in cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), or inositol (B14025) triphosphate (IP3)-mediated calcium release is not well-documented in the available scientific literature. Future research may yet elucidate the role, if any, that these signaling pathways play in the compound's mechanism of action.

Cellular Metabolic Effects and Bioenergetic Modulation

The biguanide (B1667054) structure of this compound suggests a role in metabolic modulation, a characteristic of this class of compounds. In vitro studies have begun to delineate these effects, particularly focusing on mitochondrial function.

Mitochondrial Respiration and ATP Production Assays in Cell Lines

This compound has been shown to directly impact mitochondrial function in various cancer cell lines. Studies have demonstrated that it can lead to a significant increase in reactive oxygen species (ROS) production, which subsequently disrupts the mitochondrial membrane potential. nih.gov This disruption is a key event that impairs the electron transport chain.

Utilizing extracellular flux analyzers, researchers have observed a significant, concentration-dependent inhibition of the oxygen consumption rate (OCR) in breast cancer cell lines, such as HCC1806 and MDA-MB-231, following treatment with the compound. nih.govbio-techne.com The reduction in OCR is a direct indicator of inhibited mitochondrial respiration. Consequently, this leads to a marked decrease in the rate of mitochondrial ATP production, depriving cancer cells of a critical energy source. nih.govbio-techne.com Some studies initially suggested that proguanil (B194036) does not inhibit mitochondrial respiration, but more recent findings using advanced analytical techniques have confirmed its inhibitory effects. nih.gov

Interestingly, while the compound on its own has these effects, it also significantly enhances the ability of other mitochondrial inhibitors, like atovaquone, to collapse the mitochondrial membrane potential. nih.gov This synergistic action occurs with proguanil in its prodrug form, not its active metabolite cycloguanil, suggesting a distinct mitochondrial-level interaction. nih.gov

Table 1: Effect of this compound on Mitochondrial Respiration in Breast Cancer Cell Lines

Cell Line Concentration Observation Reference
MDA-MB-231 42µM (IC50) Significant decrease in mitochondrial respiration rate and ATP production. bio-techne.com
HCC1806 44µM (IC50) Significant decrease in mitochondrial respiration rate and ATP production. bio-techne.com
MCF-7 40µM (IC50) Reduced viability, associated with mitochondrial disruption. bio-techne.com

Glycolytic Flux Analysis and Lactate (B86563) Production

While biguanides as a class are known to influence cellular glucose metabolism, specific data from in vitro glycolytic flux analysis and lactate production assays for this compound are not extensively detailed in the current body of research. It is known that some biguanides can inhibit oxidative phosphorylation, which may lead to a compensatory increase in glycolysis to maintain ATP levels. nih.gov However, detailed quantitative studies measuring the extracellular acidification rate (ECAR) or lactate output specifically in response to this compound are needed to fully characterize its impact on glycolytic pathways in various cell types.

Lipid Metabolism and Lipogenesis Pathway Interventions

There is currently a lack of published scientific literature focusing on the direct intervention of this compound in lipid metabolism and lipogenesis pathways in vitro. The metabolic reprogramming effects of biguanides are primarily centered on glucose and energy metabolism, and any potential effects on fatty acid synthesis, cholesterol metabolism, or lipid storage remain an uninvestigated area for this specific compound.

Autophagy and Apoptosis Pathway Investigations in Cellular Models

The cytotoxic effects of this compound in cancer cells have been linked to the induction of programmed cell death pathways, including apoptosis and autophagy.

Autophagic Marker Expression and Flux Analysis

Some studies have suggested that this compound can induce autophagy in certain cancer cells, such as bladder cancer. nih.gov Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. Key markers used to monitor this process include the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II), and the degradation of sequestosome 1 (p62/SQSTM1).

Membrane Transport Mechanisms and Intracellular Accumulation Studies (In Vitro)

Detailed in vitro studies outlining the specific membrane transport mechanisms and intracellular accumulation of this compound are not available in the reviewed scientific literature. The cellular uptake of biguanides can be a complex process, sometimes involving organic cation transporters (OCTs). However, the specific transporters and the kinetics of uptake for this compound have not been documented.

Research into other biguanide derivatives, such as phenformin (B89758) and metformin (B114582), has highlighted the role of transporters in their cellular entry, although some derivatives may also utilize other pathways. For example, phenylethynylbenzyl-modified biguanides have demonstrated an enhanced ability to accumulate in mitochondria. Nevertheless, these findings cannot be directly extrapolated to this compound without dedicated experimental evidence.

Given the lack of available data from in vitro studies on the membrane transport and intracellular concentration of this compound, a data table summarizing these aspects cannot be generated.

Structure Activity Relationship Sar Studies of N1 Benzyl N5 Phenyl Biguanide Sulfate Analogues

Impact of Benzyl (B1604629) Moiety Substituents on Biological Activity (In Vitro)

The benzyl group of N1-benzyl-N5-phenyl-biguanide sulfate (B86663) plays a crucial role in its biological activity. Modifications to this moiety have been shown to significantly influence the compound's efficacy through a combination of electronic, steric, and lipophilic effects.

Electronic Effects and Hammett Correlations

The electronic properties of substituents on the benzyl ring can modulate the biological activity of N1-benzyl-N5-phenyl-biguanide analogues. While a specific Hammett correlation study for this exact compound is not extensively documented in publicly available literature, the principles of electronic effects are evident in related biguanide (B1667054) and guanidine (B92328) derivatives. For instance, in a series of benzyl guanidine derivatives, the introduction of electron-withdrawing groups has been shown to have a significant impact on their antimicrobial activity.

One study on benzyl guanidine derivatives demonstrated that the presence of a trifluoromethyl group, a strong electron-withdrawing substituent, on the benzyl ring can lead to potent activity. researchgate.net Specifically, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative exhibited high potency against both S. aureus and E. coli. researchgate.net This suggests that the electron-deficient nature of the benzyl ring may enhance the interaction of the guanidine moiety with its biological target.

While a quantitative Hammett analysis is not available, the observed trends with electron-withdrawing and electron-donating groups on the benzyl moiety of similar compounds suggest that a correlation likely exists. Further quantitative structure-activity relationship (QSAR) studies would be beneficial to establish a precise Hammett correlation for this class of compounds.

Steric Hindrance and Conformational Constraints

Steric factors, including the size and position of substituents on the benzyl ring, significantly affect the biological activity of N1-benzyl-N5-phenyl-biguanide analogues. The introduction of bulky substituents can lead to steric hindrance, which may either enhance or diminish activity depending on the nature of the biological target's binding site.

In studies of related biguanide derivatives, steric parameters have been found to correlate with cytotoxicity. For example, in a series of antitumor biguanides, upsilon steric parameters were correlated with cytotoxicity under low-glucose conditions. nih.gov This indicates that the three-dimensional shape and size of the molecule are critical for its biological function.

Lipophilicity and Membrane Permeability in In Vitro Models

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key physicochemical property that influences the ability of a compound to cross biological membranes and reach its intracellular target. For N1-benzyl-N5-phenyl-biguanide analogues, modifications to the benzyl moiety can significantly alter their lipophilicity and, consequently, their in vitro activity.

Increasing the lipophilicity of biguanide derivatives has been shown to enhance their cellular uptake and biological activity. For example, in a series of aryl-(CH2)n-biguanides, increasing the length of the alkylene linker, which increases hydrophobicity, resulted in stronger biological activity. nih.gov This suggests that enhanced lipophilicity facilitates better membrane penetration.

While specific in vitro membrane permeability assay data for N1-benzyl-N5-phenyl-biguanide sulfate analogues is limited in the public domain, the general principle holds that a balance of lipophilicity is required. Excessive lipophilicity can lead to poor aqueous solubility and non-specific binding, while very low lipophilicity can hinder membrane transport. The benzyl group offers a scaffold for tuning this property by introducing substituents with varying degrees of lipophilicity. For instance, the addition of alkyl or halogen substituents to the benzyl ring would be expected to increase the LogP value of the parent compound.

Influence of Phenyl Moiety Modifications on Biological Activity (In Vitro)

The N5-phenyl group of this compound is another critical determinant of its biological activity. Modifications to this aromatic ring, including the position of substituents, halogenation, and heteroatom substitution, have been explored to optimize the compound's in vitro efficacy.

Positional Isomer Effects on Activity

The position of substituents on the phenyl ring can have a profound impact on the biological activity of N1-benzyl-N5-phenyl-biguanide analogues. The differential effects of ortho, meta, and para substitution are often attributed to a combination of steric and electronic factors that influence the molecule's interaction with its biological target.

In a study of antitumor biguanide derivatives, the position of halogen and alkyl substituents on the phenyl ring significantly affected their activity. For example, an o-chlorophenyl derivative showed potent inhibitory effects on HIF-1- and UPR-mediated transcriptional activation and exhibited selective cytotoxicity toward cancer cells under low-glucose conditions. nih.govnih.gov In contrast, the introduction of a bulky tert-butyl group in the para position led to a significant reduction in cytotoxicity. researchgate.net

These findings suggest that the substitution pattern on the phenyl ring is crucial for optimal activity. The ortho position appears to be particularly important for the activity of certain biguanide analogues, potentially due to the specific conformational arrangement it induces or its direct interaction with the target protein.

Table 1: Effect of Phenyl Ring Substituents on In Vitro Activity of Biguanide Analogues

This table is interactive. You can sort and filter the data.

Compound Analogue Substituent Position In Vitro Activity (IC50) Reference
Phenyl Biguanide H - Baseline nih.gov
Chloro-phenyl Biguanide Cl ortho 1.9 µM (selective cytotoxicity) nih.govnih.gov
Bromo-phenyl Biguanide Br ortho Stronger HIF-1/UPR inhibition, weaker selective cytotoxicity than Chloro-phenyl nih.gov
Iodo-phenyl Biguanide I ortho Stronger HIF-1/UPR inhibition, weaker selective cytotoxicity than Chloro-phenyl nih.gov
Methyl-phenyl Biguanide CH3 ortho Potent HIF-1/UPR inhibition nih.gov

Halogenation and Heteroatom Substitution Effects

Halogenation of the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. In the context of N1-benzyl-N5-phenyl-biguanide analogues, the introduction of halogens can influence lipophilicity, electronic character, and metabolic stability.

As mentioned previously, halogen substituents on the phenyl ring have been shown to be important for the antitumor activity of biguanide derivatives. nih.govnih.gov An o-chloro substituent, in particular, was found to confer potent activity. nih.govnih.gov The nature of the halogen also matters; bromine and iodine at the ortho position resulted in stronger inhibition of certain cellular pathways compared to chlorine, although their selective cytotoxicity was weaker. nih.gov This highlights a nuanced structure-activity relationship where different biological endpoints can be tuned by the choice of halogen.

Modifications to the Biguanide Core Structure and their Biological Impact

The biguanide structure can be viewed as two guanidine moieties fused together. Altering the linker between the terminal nitrogen atoms (N1 and N5) can significantly impact activity. While direct SAR data on linker-modified N1-benzyl-N5-phenyl-biguanide is limited, general principles from related biguanide series offer valuable insights. For instance, the replacement of the biguanide's imino groups or changes in the carbon-nitrogen backbone would alter the planarity, basicity, and hydrogen-bonding capacity of the molecule. These changes directly affect how the molecule interacts with its biological targets.

Research into related structures shows that the integrity of the biguanide core is often essential. For example, in the development of antimalarial biguanides, the specific arrangement of nitrogen atoms is crucial for the formation of the active cyclized metabolite. youtube.com Any alteration that disrupts the electronic and structural makeup of this core can lead to a significant loss of activity. jneonatalsurg.com

Table 1: Hypothetical Impact of Biguanide Linker Modifications on Biological Activity
Modification TypeStructural ChangePredicted Impact on Physicochemical PropertiesAnticipated Biological Consequence
HomologationInsertion of a methylene (B1212753) (-CH2-) group into the biguanide backbone.Increased flexibility; altered distance between terminal pharmacophoric groups.Potential loss of activity due to misalignment with target binding sites.
Imino to Amido SubstitutionReplacement of a C=NH group with a C=O group.Decreased basicity; altered hydrogen bonding pattern.Significant reduction or complete loss of activity, as basicity is often key.
Thiourea AnalogueReplacement of a C=NH group with a C=S group.Changes in bond angles, length, and electronic distribution.Variable; could either decrease or qualitatively change the biological activity profile.

Cyclization is a key structural modification in the biguanide class, most notably observed in antimalarial drugs like proguanil (B194036), which is a prodrug that cyclizes in the body to form the active dihydrotriazine derivative, cycloguanil. youtube.com This cyclization transforms the flexible biguanide into a more rigid triazine ring system, which is the actual species that inhibits the target enzyme, dihydrofolate reductase (DHFR). youtube.com

Applying this strategy to N1-benzyl-N5-phenyl-biguanide would result in 1,3,5-triazine (B166579) derivatives. The cyclization locks the molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a particular target, provided the constrained conformation is the bioactive one. Studies on the synthesis of 1,3,5-triazine derivatives from various biguanides, including phenylbiguanide, have shown that these cyclized analogues can exhibit potent biological activities, such as anticancer effects. researchgate.netmdpi.com The nature of the substituents on the triazine ring, which would correspond to the N1-benzyl and N5-phenyl groups, would be critical in determining the specific activity and potency of the resulting constrained analogue. mdpi.com For example, research has shown that biguanide-derived 1,3,5-triazines with specific aryl substituents exhibit significant cytotoxic activity against cancer cell lines. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of analogues like those of N1-benzyl-N5-phenyl-biguanide, QSAR can identify the key physicochemical properties that govern their efficacy, thereby enabling the prediction of activity for newly designed molecules and reducing the need for exhaustive synthesis and testing. nih.govresearchgate.net

The foundation of any QSAR model is the numerical representation of molecular structure through descriptors. nih.gov These descriptors can be calculated from the 2D or 3D representation of the molecule and are broadly categorized based on the information they encode. nih.govslideshare.net

1D Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, atom counts, and bond counts. slideshare.net

2D Descriptors: These are calculated from the 2D structural graph of the molecule. They include topological indices (e.g., connectivity indices, shape indices), constitutional descriptors, and counts of specific functional groups or structural fragments. slideshare.net

3D Descriptors: These descriptors depend on the 3D conformation of the molecule and include steric (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges, molecular electrostatic potentials). slideshare.net Geometric descriptors that describe the spatial arrangement of atoms are also crucial.

For biguanide analogues, relevant descriptors would likely include those that capture hydrophobicity (e.g., LogP), electronic properties (e.g., partial charges on nitrogen atoms), and steric bulk of the N-benzyl and N-phenyl substituents. researchgate.net Advanced descriptors like GETAWAY and 3D-MoRSE, which encode information about molecular geometry and 3D structure, have also proven effective in modeling complex biological activities. researchgate.net

Table 2: Common Molecular Descriptors for QSAR Analysis of Biguanide Analogues
Descriptor ClassExample DescriptorsInformation EncodedPotential Relevance
Constitutional (1D/2D)Molecular Weight, Number of N atoms, Number of aromatic ringsBasic composition and size of the molecule.General trends in potency and membrane permeability.
Topological (2D)Zagreb indices, Kier & Hall connectivity indicesMolecular branching and shape.Influence of substituent shape on receptor fit.
Electronic (3D)Partial charges, Dipole moment, HOMO/LUMO energiesElectron distribution and reactivity.Key for electrostatic and hydrogen-bonding interactions with the target.
Hydrophobic (3D)LogP (octanol-water partition coefficient), Molar RefractivityLipophilicity and polarizability.Crucial for cell membrane passage and hydrophobic interactions in the binding pocket. researchgate.net
Steric/Geometric (3D)Molecular Volume, Surface Area, Principal Moments of InertiaSize, shape, and spatial arrangement of the molecule.Determines steric fit and potential for steric hindrance at the active site.

Once a set of relevant molecular descriptors is calculated for a series of N1-benzyl-N5-phenyl-biguanide analogues with known in vitro activities (e.g., IC50 values), a mathematical model can be developed. researchgate.net This process involves several steps:

Data Set Division: The compounds are split into a training set, used to build the model, and a test set, used to validate its predictive power on unseen data. nih.gov

Variable Selection: To avoid overfitting and to create a more interpretable model, a subset of the most relevant descriptors is selected using statistical techniques like stepwise regression or genetic algorithms. youtube.com

Model Generation: Machine learning algorithms are used to establish the relationship between the selected descriptors (independent variables) and the biological activity (dependent variable). nih.gov Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more complex non-linear methods like Support Vector Machines (SVM) and Random Forest.

Model Validation: The model's robustness and predictive ability are rigorously assessed. Internal validation is often performed using cross-validation (e.g., leave-one-out), which checks the model's internal consistency. nih.gov External validation on the test set provides the most crucial measure of how well the model will perform on new compounds. nih.gov A statistically robust QSAR model, with high values for parameters like q² (from cross-validation) and r² (for external prediction), can be a reliable tool for predicting the in vitro activity of novel biguanide derivatives. nih.govnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

When the 3D structure of the biological target is unknown, ligand-based drug design becomes an essential strategy. nih.gov Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. jneonatalsurg.comjneonatalsurg.com

For the N1-benzyl-N5-phenyl-biguanide series, a pharmacophore model would be constructed by aligning a set of active analogues and identifying the common chemical features responsible for their activity. These features typically include:

Hydrogen Bond Donors (HBD)

Hydrogen Bond Acceptors (HBA)

Positive Ionizable Features

Hydrophobic/Aromatic Centers

The biguanide core itself is a powerful pharmacophoric element, capable of forming bidentate complexes with metal ions and engaging in multiple hydrogen-bonding interactions. nih.govnih.gov The N1-benzyl and N5-phenyl groups represent key hydrophobic or aromatic features that likely interact with corresponding hydrophobic pockets in the target protein. researchgate.net

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual compound libraries to identify novel, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. It also serves as a guide for the rational design of new analogues, ensuring that proposed modifications retain the essential pharmacophoric features while optimizing other properties. nih.gov The biguanide scaffold is considered a highly modifiable pharmacophore, allowing for the synthesis of derivatives with a wide range of potencies and specificities. nih.govnih.gov

Computational and Theoretical Investigations of N1 Benzyl N5 Phenyl Biguanide Sulfate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. nih.gov These calculations allow for a detailed analysis of the electron distribution and energy levels, which are fundamental to a molecule's reactivity and stability. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding how a molecule interacts with other species. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For biguanide (B1667054) derivatives, the delocalized π-system across the guanidine (B92328) groups and any associated aromatic rings influences the FMO energies. In a hypothetical analysis of N1-benzyl-N5-phenyl-biguanide sulfate (B86663), the HOMO is expected to be distributed over the electron-rich phenyl and biguanide moieties, while the LUMO would also encompass these regions, allowing for potential π-π* transitions. nih.gov The calculated energy gap provides a quantitative measure of the molecule's reactivity.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Structurally Related Compounds Note: This table presents hypothetical data based on findings for structurally analogous molecules to illustrate the concepts of HOMO-LUMO analysis. Specific values for N1-benzyl-N5-phenyl-biguanide sulfate would require dedicated quantum chemical calculations.

ParameterDescriptionIllustrative Value (eV)Implication
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5Represents the molecule's capacity to donate an electron.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5Represents the molecule's capacity to accept an electron.
ΔE (HOMO-LUMO Gap)Energy gap between HOMO and LUMO5.0Indicates chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MESP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. chemrxiv.org It illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (negative potential, typically colored red or orange) and electron-poor (positive potential, typically colored blue). nih.govresearchgate.net These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively.

For this compound, the MESP map would be characterized by:

Negative Potential: Concentrated around the electronegative nitrogen atoms of the biguanide core due to their lone pairs of electrons. These areas represent the primary sites for hydrogen bonding and interactions with positively charged residues in a biological target. researchgate.net

Positive Potential: Associated with the hydrogen atoms attached to the nitrogens and the hydrogens on the aromatic rings. nih.gov

π-Regions: The surfaces of the benzyl (B1604629) and phenyl rings will exhibit regions of negative potential above and below the plane of the rings, which are important for π-stacking interactions with aromatic amino acid residues in a receptor binding pocket.

This detailed map is crucial for understanding noncovalent interactions, which are fundamental to the mechanism of action for many drugs. chemrxiv.org

Biguanides are known to be relatively strong bases. nih.gov The pKa value, which indicates the tendency of a molecule to donate or accept a proton, is critical for understanding its behavior under physiological conditions (pH ~7.4). The protonation state affects a molecule's solubility, membrane permeability, and ability to interact with its biological target.

Computational tools can predict the pKa of different functional groups within a molecule. nih.gov For a biguanide derivative, the first protonation is expected to occur on one of the nitrogen atoms in the biguanide chain. nih.gov X-ray and modeling studies have shown that the N4 nitrogen is a likely site for the first protonation. nih.gov Given its structure, this compound would exist predominantly in a protonated, cationic form at physiological pH. Accurately predicting the most stable protonation and tautomeric states is a critical first step in preparing the ligand for molecular docking simulations. nih.gov

Table 2: Typical Acidity/Basicity Properties of Biguanides

PropertyTypical Value RangeSignificance
pKa1H~11.5Indicates strong basicity, ensuring the compound is protonated at physiological pH. nih.gov
pKa2H~3.0Relates to the second protonation, which is significantly less favorable due to the stability of the monocation. nih.gov

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This method is essential for screening virtual libraries of compounds and for understanding the molecular basis of a drug's activity. For biguanide derivatives, a known biological target is Dihydrofolate Reductase (DHFR), an enzyme crucial in folate metabolism. nih.govnih.gov

The accuracy of a docking simulation is highly dependent on the careful preparation of both the ligand and the receptor.

Ligand Preparation:

3D Structure Generation: The 2D structure of this compound is converted into a three-dimensional conformation. nih.gov

Protonation and Tautomeric States: As discussed, biguanides have specific protonation and tautomeric forms. nih.gov It is crucial to determine the most likely state at the experimental pH using pKa prediction tools, as different states are treated as distinct molecules in the simulation. nih.gov

Charge Assignment: Partial atomic charges are assigned using quantum mechanical methods or force-field-based approaches to accurately model electrostatic interactions. researchgate.netucsf.edu

Receptor Grid Generation:

Receptor Selection: A high-resolution crystal structure of the target protein (e.g., human DHFR) is obtained from a repository like the Protein Data Bank (PDB). researchgate.net

Binding Site Definition: The active site for docking is defined. If the crystal structure contains a co-crystallized ligand, the binding site is typically defined as the region within a 3-6 Å radius around this ligand. nih.gov If no ligand is present, blind docking (using the entire receptor surface) or site-prediction algorithms can be used. nih.govyoutube.com

Grid Calculation: A grid is generated within the defined binding site. This grid pre-calculates the interaction energies for different atom types, which significantly speeds up the docking process by allowing for rapid evaluation of ligand poses. nih.gov

To ensure the reliability of docking results, the chosen protocol and scoring function must be validated. nih.gov

Protocol Validation: A common and effective validation method is "redocking." researchgate.net In this process, the co-crystallized ligand is extracted from the protein's binding site and then docked back into it using the selected protocol. The protocol is considered valid if it can accurately reproduce the original crystallographic binding pose. The accuracy is typically measured by the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose, with a value under 2.0 Å generally considered a success. nih.govnih.gov

Scoring Function Validation: Scoring functions are mathematical models used to estimate the binding affinity (e.g., in kcal/mol) for a given ligand pose. nih.gov Their validation involves assessing their ability to:

Posing Accuracy: Correctly identify the native-like binding mode as the top-ranked pose.

Ranking Power: Rank a set of known active compounds higher than known inactive compounds (decoys). nih.gov

This validation ensures that the scoring function can reliably predict not only the binding orientation but also provide a meaningful estimation of the binding strength, which is crucial for prioritizing compounds for synthesis and biological testing. nih.gov

Table 3: Key Metrics in Docking Protocol Validation

MetricPurposeCommon Success Threshold
RMSD (Root Mean Square Deviation)Measures the difference between the redocked ligand pose and the original crystallographic pose.< 2.0 Å nih.gov
Binding Affinity Score (e.g., kcal/mol)Estimates the strength of the protein-ligand interaction.Lower (more negative) values indicate stronger predicted binding. nih.gov
Enrichment FactorEvaluates the ability of the protocol to distinguish known active ligands from a large set of decoy molecules in a virtual screen.Value > 1 indicates successful enrichment.

Analysis of Binding Modes and Interaction Fingerprints

The binding mode of a ligand within a protein's active site is a critical determinant of its biological activity. For biguanide derivatives, the protonated biguanide moiety is a key pharmacophoric feature, capable of forming a variety of non-covalent interactions. researchgate.net The analysis of binding modes for compounds analogous to this compound typically involves molecular docking simulations to predict the most favorable orientation of the ligand within the target's binding pocket.

Interaction fingerprints are a method to summarize the key interactions between a ligand and a protein. For a molecule like this compound, these interactions would likely be dominated by hydrogen bonds, salt bridges, and hydrophobic contacts. The delocalized positive charge on the protonated biguanide core is expected to form strong electrostatic interactions with negatively charged amino acid residues such as aspartate and glutamate. researchgate.net The benzyl and phenyl rings would likely engage in hydrophobic and π-stacking interactions with aromatic and aliphatic residues within the binding site.

Table 1: Predicted Interaction Fingerprint for this compound with a Hypothetical Kinase Target

Interaction TypeInteracting Residue (Hypothetical)Ligand Moiety Involved
Hydrogen BondAsp167Biguanide N-H
Hydrogen BondGlu92Biguanide N-H
Salt BridgeAsp167Protonated Biguanide
HydrophobicPhe80Phenyl Ring
HydrophobicLeu135Benzyl Ring
π-StackingTyr82Phenyl Ring

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and the conformational changes that may occur upon binding. These simulations model the movement of atoms over time, governed by a force field that describes the interatomic forces.

MD simulations can reveal the flexibility and dynamic nature of the binding site. Analysis of the root-mean-square deviation (RMSD) of the protein backbone and the ligand throughout the simulation can indicate the stability of the complex. For a stable complex involving a biguanide derivative, the ligand is expected to exhibit minimal fluctuations within the binding pocket. The binding of this compound would likely stabilize the conformation of the binding pocket, reducing the local flexibility of the protein.

The binding of a ligand can induce conformational changes in the target protein, which can be crucial for its function. Studies on related biguanides have shown that their binding can lead to allosteric effects, influencing the protein's activity at a distant site. researchgate.net For this compound, the binding event could potentially induce a conformational shift that either activates or inhibits the target protein by altering the arrangement of key catalytic or regulatory residues.

Water molecules often play a critical role in mediating ligand-protein interactions. MD simulations explicitly model the solvent, allowing for the identification of stable water molecules that form hydrogen-bonded bridges between the ligand and the protein. arxiv.org In the case of this compound, water molecules could be crucial in stabilizing the complex by forming a network of hydrogen bonds with the polar biguanide group and nearby polar residues in the binding site.

Table 2: Key Parameters from a Hypothetical 100 ns Molecular Dynamics Simulation

ParameterValueInterpretation
Average Protein RMSD1.5 ÅHigh stability of the protein backbone
Average Ligand RMSD0.8 ÅStable binding of the ligand in the active site
Number of Stable Water Bridges3Significant role of water in mediating interactions
Binding Free Energy (MM/PBSA)-45.2 kcal/molFavorable binding affinity

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening are powerful computational tools used to explore vast chemical libraries for molecules with desired properties.

Virtual screening can be employed to identify analogues of this compound with potentially improved activity or pharmacokinetic properties. researchgate.net This process typically involves either ligand-based or structure-based approaches.

In a ligand-based virtual screening, the structure of this compound would be used as a template to search large compound databases for molecules with similar 2D or 3D features. nih.gov Similarity metrics such as Tanimoto coefficients based on molecular fingerprints are often used to rank the compounds.

In a structure-based virtual screening, a library of compounds is docked into the binding site of a target protein. The compounds are then scored and ranked based on their predicted binding affinity and interaction patterns. researchgate.net This approach can identify novel scaffolds that are structurally different from this compound but can still form favorable interactions with the target. The increasing size of virtual libraries, now containing billions of compounds, significantly enhances the potential for discovering novel and potent analogues. nih.govbiorxiv.org

Similarity Searching and Clustering Analysis for Novel Scaffolds

The exploration for novel therapeutic agents often commences with the identification of promising molecular scaffolds that can be chemically modified to enhance biological activity and optimize pharmacokinetic properties. In the realm of computational drug design, similarity searching and clustering analysis are pivotal techniques for navigating the vast chemical space to uncover compounds with desired characteristics, using a known active molecule as a starting point. For this compound, these computational approaches offer a systematic methodology to identify structurally related compounds and to group them based on shared physicochemical features, thereby streamlining the discovery of new and potentially more efficacious biguanide derivatives.

Similarity searching is predicated on the principle that structurally similar molecules are likely to exhibit comparable biological activities. This process involves using the structure of a query molecule, in this case, N1-benzyl-N5-phenyl-biguanide, to search through large compound databases. The similarity between the query and database compounds is quantified using various molecular fingerprints and descriptors. These descriptors can range from 2D structural keys, which encode for the presence or absence of specific substructures, to more complex 3D descriptors that account for the molecule's shape and electronic properties.

Following a similarity search, clustering analysis is often employed to organize the retrieved compounds into distinct groups or clusters. This unsupervised machine learning technique partitions the compounds such that molecules within the same cluster are more similar to each other than to those in other clusters. This organization helps in identifying common structural motifs and understanding the structure-activity relationship (SAR) landscape around the parent scaffold. For instance, a cluster of compounds showing high predicted activity might share a specific substitution pattern on the phenyl or benzyl rings of the N1-benzyl-N5-phenyl-biguanide framework.

A hypothetical similarity search could be initiated using N1-benzyl-N5-phenyl-biguanide as the query against a virtual library of biguanide analogues. The similarity would be assessed based on a selection of molecular descriptors that are critical for biological activity. These can include molecular weight, LogP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).

To illustrate this, consider a small, hypothetical library of biguanide derivatives and their calculated molecular descriptors:

Compound IDStructureMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)
Query N1-benzyl-N5-phenyl-biguanide267.352.84588.9
Analog 1 N1-(4-chlorobenzyl)-N5-phenyl-biguanide301.803.54588.9
Analog 2 N1-benzyl-N5-(4-methoxyphenyl)-biguanide297.382.74698.1
Analog 3 N1-phenethyl-N5-phenyl-biguanide281.383.14588.9
Analog 4 N1,N1-dimethyl-N5-phenyl-biguanide205.280.93476.8
Analog 5 N1-benzyl-N5-cyclohexyl-biguanide273.412.54588.9

The insights gained from such an analysis are manifold. They guide the rational design of new derivatives for synthesis and biological testing. For example, if a particular cluster exhibits a desirable predicted activity profile, medicinal chemists can focus on synthesizing more compounds that share the defining features of that cluster. This iterative process of computational screening followed by experimental validation is a cornerstone of modern drug discovery, enabling a more efficient and targeted search for novel therapeutic agents. The application of these computational strategies to this compound can, therefore, pave the way for the development of new biguanide-based drugs with improved therapeutic profiles.

Analytical Methodologies for Research and Characterization of N1 Benzyl N5 Phenyl Biguanide Sulfate

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are central to the analysis of N1-benzyl-N5-phenyl-biguanide sulfate (B86663), offering powerful separation capabilities to resolve the target analyte from impurities and other sample components.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of biguanide (B1667054) derivatives due to its high resolution, sensitivity, and reproducibility. researchgate.net For N1-benzyl-N5-phenyl-biguanide sulfate, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.

Method development would involve a systematic optimization of chromatographic conditions. researchgate.net A typical starting point would be a C18 column, which is effective for separating a wide range of organic compounds. researchgate.netnih.gov The mobile phase would likely consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net The pH of the aqueous phase is a critical parameter for controlling the retention of the basic biguanide structure. An acidic pH, often achieved with phosphate (B84403) or formate (B1220265) buffers, is typically used to ensure the analyte is in its protonated form, leading to consistent retention and good peak shape. researchgate.netresearchgate.net

Detection is commonly performed using a UV detector, as the phenyl and benzyl (B1604629) chromophores in this compound are expected to exhibit strong absorbance in the UV region, likely between 230 and 240 nm. nih.govresearchgate.net

Validation of the developed HPLC method is crucial to ensure its reliability and would be performed according to the International Conference on Harmonisation (ICH) guidelines. researchgate.net This involves assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). researchtrend.net

Example HPLC Method Parameters for Biguanide Analysis

Parameter Condition Reference
Column C18, 250 mm x 4.6 mm, 5 µm researchgate.netnih.gov
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 235 nm nih.gov
Injection Volume 20 µL

| Column Temperature | 25 °C | nih.gov |

Table showing typical validation parameters for HPLC analysis of a biguanide compound.

Validation Parameter Typical Value Reference
Linearity Range 1-60 µg/mL researchgate.net
Correlation Coefficient (r²) > 0.999 researchtrend.net
Accuracy (% Recovery) 98-102% researchgate.net
Precision (% RSD) < 2% researchgate.net
Limit of Detection (LOD) 0.1 µg/mL researchtrend.net

| Limit of Quantification (LOQ) | 0.3 µg/mL | researchtrend.net |

Gas Chromatography (GC) for Volatile Impurities or Derivatized Compounds

Gas Chromatography (GC) is generally less suited for the direct analysis of non-volatile and thermally labile compounds like this compound. However, it can be a valuable tool for assessing the presence of volatile organic impurities in a research sample.

For the analysis of the biguanide itself, a derivatization step is necessary to increase its volatility and thermal stability. nih.gov This typically involves converting the polar N-H groups into less polar derivatives, such as by silylation. ucdavis.edu Following derivatization, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the analyte and any impurities. nih.govnih.gov The use of stable-isotope labeled internal standards is recommended for accurate quantification by GC-MS. nih.gov

The development of a GC method would focus on optimizing the derivatization reaction, the GC temperature program, and the mass spectrometer parameters for sensitive and specific detection.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is highly useful for the qualitative monitoring of chemical reactions and for rapid screening of multiple samples. nih.govthieme.de In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. thieme.de

A typical TLC method would employ a silica (B1680970) gel plate as the stationary phase. nih.gov The mobile phase, or eluent, would be a mixture of solvents optimized to achieve good separation between the starting materials, the product, and any by-products. For a relatively polar compound like a biguanide salt, a polar mobile phase system, such as a mixture of methanol, water, and acetic acid, might be effective. nih.govresearchgate.net

Spots on the TLC plate can be visualized under UV light, taking advantage of the UV-active phenyl and benzyl groups in the molecule. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compound by comparison with a standard. For semi-quantitative analysis, the size and intensity of the spots can be compared. nih.gov

Example TLC System for Biguanide Analysis

Parameter Description Reference
Stationary Phase Silica gel 60 F254 plates nih.govresearchgate.net
Mobile Phase Acetic acid-methanol-water (0.25:7:4 v/v) nih.govresearchgate.net
Visualization UV light (254 nm) nih.gov

| Typical Rf Value | ~0.6 | nih.govresearchgate.net |

Spectrophotometric Assays for Concentration Determination in Research Contexts

Spectrophotometric methods are widely used for the quantification of compounds in solution, offering a straightforward and accessible analytical approach.

UV-Vis Spectrophotometry for Quantification

UV-Visible (UV-Vis) spectrophotometry is a simple and rapid method for determining the concentration of this compound in solution, provided that no other components in the sample absorb significantly at the analysis wavelength. The presence of the aromatic rings in the molecule results in strong UV absorbance. nih.gov

To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. ijper.org The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the compound across the UV range. For biguanide compounds like metformin (B114582), the λmax is typically observed around 232-234 nm in an aqueous solution. nih.govijper.org The absorbance of the unknown sample is then measured at this λmax, and its concentration is determined by interpolation from the calibration curve, based on the Beer-Lambert law. ajpaonline.com

Typical Parameters for UV-Vis Spectrophotometric Analysis of a Biguanide

Parameter Value Reference
Wavelength of Maximum Absorbance (λmax) 232-234 nm nih.govijper.org
Solvent Deionized Water or Methanol nih.govjddtonline.info
Linearity Range 1-10 µg/mL nih.gov

| Correlation Coefficient (r) | > 0.999 | nih.gov |

Fluorometric Assays for Enhanced Sensitivity (if applicable)

While this compound is not expected to be naturally fluorescent, fluorometric assays can be developed to provide significantly higher sensitivity and selectivity compared to UV-Vis spectrophotometry. nih.gov This typically requires derivatization of the analyte with a fluorogenic reagent. nih.gov

One approach involves a post-column derivatization in an HPLC system. nih.gov After the biguanide is separated on the HPLC column, it is mixed with a reagent that reacts to form a fluorescent product. For example, biguanides can react with 9,10-phenanthrenequinonesulfonate (PQS) in an alkaline medium to produce a highly fluorescent derivative that can be detected with a fluorescence detector. nih.gov This method can achieve very low limits of detection, making it suitable for trace-level quantification. The development of such an assay for this compound would require investigation into suitable fluorogenic reagents and optimization of the reaction conditions.

Mass Spectrometric Techniques for Impurity Profiling and In Vitro Metabolite Identification

Mass spectrometry (MS) stands as a cornerstone in the analytical characterization of pharmaceutical compounds, offering unparalleled sensitivity and specificity. For this compound, MS techniques are indispensable for identifying and quantifying potential impurities and for elucidating the structures of in vitro metabolites, which is crucial for understanding the compound's biotransformation pathways.

LC-MS/MS for Compound Identification and Fragmentation Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This method is exceptionally suited for the analysis of N1-benzyl-N5-phenyl-biguanide from complex matrices.

In a typical LC-MS/MS workflow, the analyte is first separated from other components on an HPLC column, often a reversed-phase C18 or a HILIC column for polar compounds like biguanides. lcms.cz The separated compound then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) in positive mode, due to the basic nature of the biguanide structure which readily accepts a proton.

The protonated molecule [M+H]⁺ is selected in the first mass analyzer (Q1) and directed into a collision cell (q2). In the collision cell, the ion is subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), causing it to break apart into characteristic fragment ions. These fragment ions are then analyzed in the second mass analyzer (Q3), generating a product ion spectrum. This process, known as Selected Reaction Monitoring (SRM), provides high specificity and sensitivity for quantification. nih.gov

The fragmentation of N1-benzyl-N5-phenyl-biguanide is predictable based on the known behavior of similar biguanide structures like proguanil (B194036) and metformin. nih.govresearchgate.net The primary fragmentation pathways involve the cleavage of the biguanide chain. Key fragment ions would correspond to the loss of ammonia, the cleavage yielding the benzylamine (B48309) ion, the phenylguanidine ion, and the characteristic tropylium (B1234903) ion from the benzyl group.

Interactive Table 1: Predicted LC-MS/MS Fragmentation Data for N1-benzyl-N5-phenyl-biguanide

Precursor Ion (m/z)Proposed Fragment IonFragment StructurePredicted Fragment (m/z)
268.17[M+H]⁺C₁₅H₁₉N₅268.17
268.17PhenylguanidineC₇H₉N₃135.08
268.17BenzylguanidineC₈H₁₁N₃149.10
268.17Tropylium ionC₇H₇91.05
268.17Phenylamine ionC₆H₆N92.05

Note: The m/z values are based on the monoisotopic mass of the free base form of the compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). youtube.comnih.gov This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. nih.gov

For N1-benzyl-N5-phenyl-biguanide, HRMS is critical for confirming its identity and for characterizing unknown impurities or metabolites. While low-resolution MS might identify an ion at a nominal mass, HRMS can distinguish between different elemental formulas that are isobaric (have the same nominal mass). For instance, an impurity with a similar structure might have a mass that is only distinguishable from the parent compound at the third or fourth decimal place. youtube.com

By comparing the experimentally measured accurate mass to the theoretical mass calculated from the chemical formula, a high degree of confidence in the identification can be achieved. This is invaluable during impurity profiling, where reference standards for every potential impurity are often unavailable.

Interactive Table 2: HRMS Data for N1-benzyl-N5-phenyl-biguanide

IonElemental FormulaTheoretical Mass (m/z)Observed Mass (m/z)Mass Accuracy (ppm)
[M+H]⁺C₁₅H₁₉N₅268.16642268.1659-1.9
Phenylguanidine FragmentC₇H₉N₃135.08000135.0795-3.7
Tropylium FragmentC₇H₇91.0547891.0544-4.2

Note: The observed mass and accuracy are hypothetical examples representing typical HRMS performance.

Titration Methods for Acid-Base Properties and Counter-Ion Analysis

Titration methods are classical analytical techniques that remain highly relevant for the characterization of acid-base properties and the quantification of counter-ions in salt forms of active pharmaceutical ingredients.

The biguanide functional group is strongly basic due to the extensive resonance stabilization of its protonated form. scholaris.ca The pKa value is a critical physicochemical parameter, and its determination is essential. This can be achieved through potentiometric titration. The analysis typically involves dissolving the this compound in a suitable non-aqueous solvent, such as a mixture of acetic acid, and titrating with a standardized solution of a strong acid in a non-aqueous medium, like perchloric acid in dioxane. The endpoint is detected using a pH electrode, and the resulting titration curve allows for the determination of the pKa.

Furthermore, as the compound is a sulfate salt, it is necessary to quantify the sulfate counter-ion to confirm the stoichiometry and purity of the drug substance. A common and reliable method for sulfate determination is potentiometric precipitation titration. metrohm.commetrohm.comusda.gov One established procedure involves dissolving the sample in an aqueous or semi-aqueous medium (e.g., a water-isopropanol mixture to reduce the solubility of the precipitate) and titrating with a standardized solution of lead nitrate (B79036) or barium chloride. metrohm.comusda.gov The sulfate ions (SO₄²⁻) precipitate out of the solution as lead sulfate (PbSO₄) or barium sulfate (BaSO₄). The endpoint of the titration, where all sulfate has been precipitated, is detected using a lead or barium ion-selective electrode, which shows a sharp change in potential. metrohm.comusda.gov

Interactive Table 3: Example Data for Titration Analysis

Analysis TypeTitrantSolvent SystemEndpoint DetectionTypical Result
Acid-Base Titration (Assay of Base)0.1 M Perchloric AcidGlacial Acetic AcidPotentiometric (pH Electrode)99.5% - 100.5%
Counter-Ion Analysis (Sulfate)0.1 M Lead NitrateWater/Isopropanol (1:1)Potentiometric (Lead ISE)Stoichiometrically consistent with formula

Future Research Directions and Unanswered Questions in N1 Benzyl N5 Phenyl Biguanide Sulfate Research

Development of Advanced In Vitro Biological Models for Mechanistic Studies

A significant limitation in biguanide (B1667054) research has been the reliance on traditional two-dimensional (2D) cell cultures, which often fail to replicate the complex physiology of human tissues. researchgate.net The development of advanced in vitro models is a critical future direction to enable more accurate mechanistic studies for compounds like N1-benzyl-N5-phenyl-biguanide sulfate (B86663).

Three-dimensional (3D) cell culture systems, particularly organoids, offer a more physiologically relevant alternative to traditional models. researchgate.netyoutube.com Organoids are self-organizing structures derived from stem cells that can mimic the architecture and function of specific organs. nih.govnih.gov These models recapitulate complex cell-cell and cell-matrix interactions that are absent in 2D cultures. nih.gov For a compound like N1-benzyl-N5-phenyl-biguanide sulfate, which may act on multiple tissues such as the liver, gut, and muscle, organoid models are invaluable. nih.govresearchgate.net Intestinal organoids, for instance, can be used to study interactions with the gut microbiome and microbial metabolism, which are increasingly recognized as important mediators of biguanide effects. researchgate.netnih.gov

The table below summarizes the advantages of these advanced culture systems.

FeatureTraditional 2D Culture3D Spheroid/Organoid Culture
Cellular Organization Monolayer, artificialMulticellular aggregates, tissue-like structures nih.gov
Microenvironment Lacks in vivo-like interactionsMimics cell-cell and cell-matrix interactions youtube.comnih.gov
Physiological Relevance LimitedHigh, replicates organ structure and function nih.govsciltp.com
Application Basic screeningMechanistic studies, toxicity testing, personalized medicine researchgate.netsciltp.com

By using organoids derived from different tissues, researchers can investigate the tissue-specific mechanisms of this compound in a controlled yet biologically complex environment.

Microfluidic platforms, often called "organs-on-chips," provide another powerful tool for future biguanide research. These devices allow for the precise control of the cellular microenvironment and the parallelization of experiments, enabling high-throughput screening. nih.govyoutube.com A key advantage is the ability to create compartmentalized cultures to study the interaction between different cell types or the effects of a compound on a specific cellular process. nih.govnih.gov For example, a microfluidic device could model the blood-brain barrier to test if biguanide analogues can penetrate it, or study bacterial migration in response to the compound. ufluidix.comufluidix.com The compatibility of these platforms with high-content imaging allows for detailed morphological and functional analysis, providing deep mechanistic insights at a scale not achievable with traditional methods. nih.govyoutube.com

Exploration of Novel Biological Target Pathways beyond Existing Biguanide Mechanisms

For years, the primary target of biguanides has been considered mitochondrial complex I. nih.gov However, there is growing consensus that this may not be the sole or even primary mechanism, especially at therapeutic concentrations. nih.gov Future research on this compound must explore alternative biological pathways.

Key areas for exploration include:

The Gut Microbiome: The gut is a significant site of action for biguanides, where concentrations of the drugs are much higher than in the bloodstream. nih.gov Research indicates that biguanides can alter the gut microbiome, and these changes may mediate some of the systemic therapeutic effects. nih.govacs.org

Folate Homeostasis: Structural similarities between biguanides and folate have led to the hypothesis of folate mimicry. Studies have shown that biguanides can inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, particularly in gut microbes. nih.gov Perturbing folate pathways can impact nucleotide synthesis and cellular redox balance, representing a novel mechanistic avenue. nih.gov

Lysosomal Interactions: Some studies propose that biguanides may act via lysosomes, representing an alternative to the direct mitochondrial-focused model. nih.gov

Stress Response Pathways: Biguanides have been shown to inhibit stress adaptation systems, such as HIF-1 and the unfolded protein response (UPR), which are crucial for cell survival under stress conditions found in tumors or inflamed tissues. nih.gov

Alternative Splicing: Research has indicated that biguanides like metformin (B114582) can modulate the alternative splicing of RNA, a fundamental process that can be misregulated in disease states. researchgate.net

Potential Novel PathwayImplication for Biguanide Action
Gut Microbiome Modulation Systemic effects may be mediated by changes in microbial populations and metabolism. nih.govacs.org
Folate Pathway Inhibition May act as an anti-folate, disrupting one-carbon metabolism and redox balance. nih.gov
Hyperglycemia-Induced Pathways Could counteract pathological signaling from the polyol pathway, hexosamine pathway, or protein kinase-C (PKC) activation. acs.org
Stress Response Inhibition May target cellular adaptation mechanisms like HIF-1 and UPR. nih.gov

Investigating these pathways for this compound could uncover unique mechanisms of action and open new therapeutic applications.

Rational Design and Synthesis of Next-Generation Biguanide Analogues with Enhanced Specificity

Methodological Advancements in the Characterization and Study of Biguanide Compounds

As new analogues are synthesized, advanced analytical methods are required for their characterization and to study their interactions within biological systems. While techniques like spectrophotometry are established, modern research increasingly relies on more sensitive and specific methods. nih.gov

Chromatography and Mass Spectrometry: The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for quantifying biguanides in biological samples. nih.gov Techniques like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) are essential for separating and quantifying multiple compounds in a mixture, which is vital for formulation analysis and metabolic studies. researchgate.net

Structural Analysis: The ability of biguanides to coordinate with metals is an important characteristic. mdpi.com Advanced structural analysis techniques are used to characterize these metal-biguanide complexes, which may possess higher biological activity than the ligand alone. researchgate.netmdpi.com The synthesis methodology itself, including the reaction medium, can directly influence the final structure of these complexes. mdpi.com

Integration of Multi-Omics Data (e.g., transcriptomics, metabolomics) for Comprehensive Understanding

To unravel the full complexity of how this compound works, a systems-level view is necessary. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic picture of the drug's impact on biological systems. nih.gov This approach, known as multi-omics integration, can reveal connections that are not apparent from a single data type. nih.gov

For example, by integrating genetic data (GWAS) with data on gene expression (transcriptomics), researchers can identify molecular pathways and key driver genes that mediate a drug's effect on a metabolic phenotype. nih.gov Modern computational approaches, including deep learning models, are being developed to integrate these large, multimodal datasets to identify novel biomarkers and patient subgroups. youtube.comyoutube.com Applying these multi-omics strategies to the study of this compound will be crucial for understanding its network-level effects and identifying predictive biomarkers for its efficacy. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.